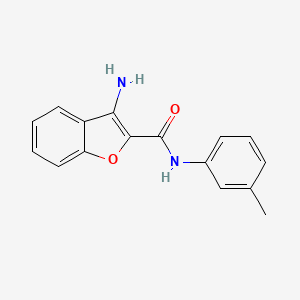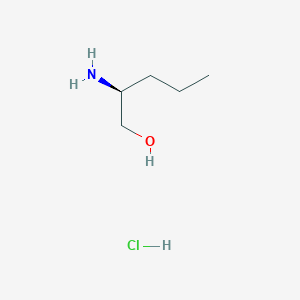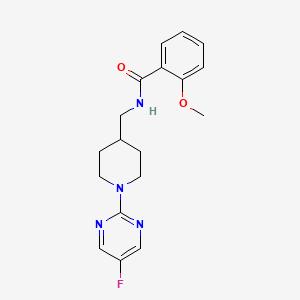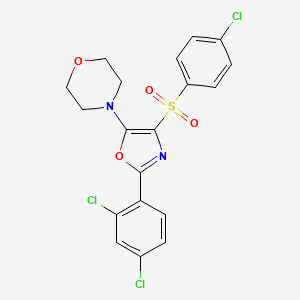![molecular formula C20H14BrN3O B2632328 2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 361180-11-2](/img/structure/B2632328.png)
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation in water yields 2-phenylimidazo[1,2-a]pyridine . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which undergoes a facile closure to provide the shared intermediate .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
A study conducted by Achugatla, Ghashang, and Guhanathan (2017) focused on the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, closely related to the compound . The derivatives were obtained from a specific precursor and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis (Achugatla, Ghashang, & Guhanathan, 2017).
Structural and Interaction Analysis
Saeed et al. (2020) reported the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, one of which includes a similar structure to the compound in focus. The study provided insights into the crystal packing, hydrogen bonding interactions, and the energetics of molecular interactions of these compounds (Saeed et al., 2020).
Biological Activity
Heparanase Inhibitory Activity
Xu et al. (2006) described a class of benzamide derivatives, including compounds structurally similar to the one , as inhibitors of the enzyme heparanase. The study highlighted compounds with significant inhibitory activity and their potential exposure in animal models, indicating a direction for therapeutic applications (Xu et al., 2006).
Antimicrobial Activity
Sethi, Arora, Saini, and Jain (2016) synthesized and evaluated the antimicrobial activity of N-benzimidazol-1-yl-methyl-benzamide derivatives. The study involved structural elucidation and in vitro testing against various microbial strains, identifying several compounds as effective antimicrobial agents (Sethi et al., 2016).
Advanced Materials and Applications
Synthesis of Polyheterocyclic Systems
Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a precursor structurally related to the compound for constructing new polyheterocyclic ring systems. The study showcased the versatility of such compounds in synthesizing diverse heterocyclic structures, paving the way for a range of applications (Abdel‐Latif et al., 2019).
Luminescent Properties and Stimuli-Responsive Behavior
Srivastava et al. (2017) investigated compounds with a structure incorporating elements similar to the compound in focus, revealing their luminescent properties and multi-stimuli-responsive nature. Such characteristics are crucial for developing advanced materials for sensing, imaging, and other technological applications (Srivastava et al., 2017).
Eigenschaften
IUPAC Name |
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHDAOCDXQSMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![1-(3-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)

![4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2632253.png)




![Diethyl 5-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2632263.png)
![5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632265.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632266.png)
![2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2632267.png)
